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Abstract
RG2833 (also known as RGFP109) is a potent, brain-penetrant small molecule inhibitor of

histone deacetylases (HDACs) with marked selectivity for HDAC1 and HDAC3.[1] This

technical guide provides a comprehensive overview of RG2833, consolidating key quantitative

data, detailed experimental methodologies, and visual representations of its mechanism of

action and experimental applications. The information presented is intended to serve as a

resource for researchers investigating the therapeutic potential of RG2833 in

neurodegenerative disorders, such as Friedreich's Ataxia, and oncology.[2][3]

Core Properties and Mechanism of Action
RG2833 is a member of the pimelic diphenylamide class of HDAC inhibitors.[4] Its primary

mechanism of action involves the inhibition of Class I HDACs, specifically HDAC1 and HDAC3,

which are crucial enzymes in the epigenetic regulation of gene expression.[2] By inhibiting

these enzymes, RG2833 leads to an increase in histone acetylation, resulting in a more

relaxed chromatin structure.[5] This "open" chromatin state allows for the transcriptional

activation of genes that may have been silenced.[6]

One of the most well-documented effects of RG2833 is its ability to increase the expression of

the frataxin (FXN) gene, which is silenced in Friedreich's Ataxia due to a GAA repeat
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expansion.[4][7] By promoting histone acetylation at the FXN locus, RG2833 restores frataxin

mRNA and protein levels.[5][8]

Signaling Pathway: RG2833 Mechanism in Friedreich's
Ataxia
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Caption: Mechanism of RG2833 in restoring FXN gene expression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3656936/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.836476/full
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3766837/
https://www.apexbt.com/rg2833.html
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-body-img
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
The following tables summarize the key quantitative data for RG2833 from various biochemical

and cellular assays.

Table 1: Biochemical Potency of RG2833
Target Assay Type Value Reference(s)

HDAC1 IC50 (Cell-free) 60 nM [1][4]

HDAC3 IC50 (Cell-free) 50 nM [1][4]

HDAC1 Ki 32 nM [1][4][9]

HDAC3 Ki 5 nM [1][4][9]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity of RG2833
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Cell
Type/Model

Assay
Concentration
Range

Effect Reference(s)

Friedreich's

Ataxia (FRDA)

Patient PBMCs

Frataxin mRNA

Upregulation
1 - 10 µM

Dose-dependent

increase in FXN

mRNA levels.

[4][8]

Friedreich's

Ataxia (FRDA)

Patient PBMCs

Frataxin Protein

Upregulation
1 - 10 µM

Increase in

frataxin protein

levels.

[4]

Diffuse Intrinsic

Pontine Glioma

(DIPG) Cell

Lines

Cell Proliferation

Suppression

(MTS Assay)

5 - 10 µM

Significant

suppression of

cell proliferation.

[3]

Diffuse Intrinsic

Pontine Glioma

(DIPG) Cell

Lines

Apoptosis

Induction
8 - 10 µM

Induction of

apoptosis

measured by

cPARP and

cleaved caspase

3.

[3]

KIKI Mouse

Model (FRDA)

In vivo Frataxin

Upregulation
150 mg/kg

Correction of

frataxin

deficiency in

brain and heart.

[1][10]

YG8R FRDA

Mouse Model

In vivo Frataxin

Upregulation
100 mg/kg (s.c.)

Increased

frataxin protein

expression in the

brain.

[1]

PBMCs: Peripheral Blood Mononuclear Cells. s.c.: subcutaneous.

Experimental Protocols
This section provides detailed methodologies for key experiments involving RG2833.
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Preparation of RG2833 Stock and Working Solutions
In Vitro Stock Solution: Prepare a high-concentration stock solution of RG2833 (e.g., 10-40

mM) in dimethyl sulfoxide (DMSO).[10][11] Store this stock solution in aliquots at -20°C or

-80°C to avoid repeated freeze-thaw cycles.[1]

In Vitro Working Solutions: For cell-based assays, dilute the DMSO stock solution in the

appropriate cell culture medium to the final desired concentrations (e.g., 1 to 10 µM).[4]

Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid

solvent-induced cytotoxicity.

In Vivo Formulation: For administration in animal models, RG2833 can be formulated in

various vehicles. A common formulation involves a mixture of DMSO, PEG300, Tween-80,

and saline.[1][9] For example, a solution can be prepared by sequentially adding 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Sonication or gentle warming may

be required to ensure complete dissolution.[9]

Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available kits and is suitable for determining the

IC50 of RG2833 against specific HDAC enzymes.
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HDAC Activity Assay Workflow
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Caption: Workflow for a fluorometric HDAC activity assay.
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Methodology:

Reagent Preparation: Prepare serial dilutions of RG2833 in assay buffer. The final

concentrations should span a range appropriate for IC50 determination (e.g., 1 nM to 10

µM).

Reaction Setup: In a 96-well microplate, add the assay buffer, the recombinant HDAC1 or

HDAC3 enzyme, and the diluted RG2833 or vehicle control (DMSO).

Enzyme Reaction: Pre-incubate the plate at 37°C for 10-15 minutes. Initiate the deacetylase

reaction by adding a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine

and a quenched fluorescent group). Incubate at 37°C for 30-60 minutes.

Signal Development: Stop the reaction by adding a developer solution. This solution typically

contains a protease that cleaves the deacetylated substrate, releasing the fluorescent group,

and a strong HDAC inhibitor like Trichostatin A to prevent further deacetylation. Incubate at

room temperature for 15-30 minutes.

Data Acquisition: Measure the fluorescence using a microplate reader at an excitation

wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

Data Analysis: Plot the fluorescence intensity against the logarithm of the RG2833
concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Frataxin and Histone Acetylation
Methodology:

Cell Lysis: After treating cells (e.g., FRDA patient-derived fibroblasts or PBMCs) with

RG2833 for the desired time (e.g., 72 hours for frataxin protein), harvest the cells and lyse

them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on a 4-12%

Bis-Tris polyacrylamide gel.[7][12] Transfer the separated proteins to a nitrocellulose or

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.benchchem.com/product/b610454?utm_src=pdf-body
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.836476/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904878/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody overnight at 4°C. Examples include:

Anti-Frataxin antibody (e.g., diluted 1:1,000).[7][12]

Anti-acetyl-Histone H3 or H4 antibody.

Anti-total Histone H3 or a loading control like β-actin or GAPDH.

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-

HRP diluted 1:7,500) for 1 hour at room temperature.[7][12]

Detection: Wash the membrane again and detect the signal using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities using densitometry software and normalize the

protein of interest to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Frataxin
mRNA
Methodology:

Cell Treatment and RNA Isolation: Treat FRDA patient-derived cells with RG2833 (e.g., 1-10

µM) for a specified period (e.g., 48 hours).[4] Isolate total RNA using a commercial kit (e.g.,

RNeasy Kit) according to the manufacturer's instructions.

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA (e.g., 50 ng) using a

reverse transcriptase kit.[4]
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Real-Time PCR: Perform real-time PCR using a TaqMan Gene Expression Assay for human

FXN (e.g., Hs00175940_m1) and an endogenous control gene (e.g., GAPDH).[4] The

reaction mixture typically includes the cDNA template, TaqMan master mix, and the specific

gene expression assays.

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the

relative fold change in FXN mRNA expression in RG2833-treated samples compared to

vehicle-treated controls.

Cell Viability/Proliferation (MTT/MTS) Assay
This assay is used to assess the effect of RG2833 on cell viability and proliferation, particularly

in cancer cell lines.
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MTT/MTS Cell Viability Assay Workflow

Start

Seed Cells in 96-well Plate

Incubate for 24h (Allow Adhesion)

Treat Cells with Serial Dilutions of RG2833

Incubate for 24-72h

Add MTT/MTS Reagent to Each Well

Incubate for 2-4h at 37°C

Add Solubilization Solution (e.g., DMSO for MTT)
(Not needed for MTS)

Read Absorbance
(570 nm for MTT)

Analyze Data:
- Plot Absorbance vs. [RG2833]

- Calculate IC50/EC50

End

Click to download full resolution via product page

Caption: Workflow for an MTT/MTS cell viability assay.
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Methodology:

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a range of RG2833 concentrations for a specified

duration (e.g., 24, 48, or 72 hours). Include vehicle-only wells as a control.

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

or MTS reagent to each well and incubate for 2-4 hours at 37°C.[13] Live cells with active

metabolism will reduce the tetrazolium salt to a colored formazan product.

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a

detergent-based solution) to dissolve the formazan crystals.[13]

Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570

nm for MTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and plot it against the drug concentration to determine the IC50 value.

Conclusion
RG2833 is a well-characterized, selective inhibitor of HDAC1 and HDAC3 with significant

preclinical evidence supporting its therapeutic potential, particularly in Friedreich's Ataxia. Its

ability to cross the blood-brain barrier and modulate gene expression makes it a valuable tool

for research in neurodegenerative diseases and oncology. The data and protocols provided in

this guide offer a foundational resource for scientists and researchers aiming to further

investigate the biological activities and therapeutic applications of RG2833.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.medchemexpress.com/rg2833.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/401/235/cs1010bul.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7715076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7715076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3656936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3656936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3766837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3766837/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2022.958398/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.836476/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.836476/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.836476/full
https://www.apexbt.com/rg2833.html
https://www.invivochem.com/rg2833-rgfp109.html
https://www.invivochem.com/rg2833-rgfp109.html
https://www.selleckchem.com/products/rg2833-rgfp109.html
https://digitalcommons.winthrop.edu/cgi/viewcontent.cgi?article=1003&context=wmrb
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8904878/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b610454#rg2833-as-a-selective-hdac1-and-hdac3-inhibitor
https://www.benchchem.com/product/b610454#rg2833-as-a-selective-hdac1-and-hdac3-inhibitor
https://www.benchchem.com/product/b610454#rg2833-as-a-selective-hdac1-and-hdac3-inhibitor
https://www.benchchem.com/product/b610454#rg2833-as-a-selective-hdac1-and-hdac3-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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